molecular formula C9H10N4O3 B2424491 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 946312-90-9

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2424491
CAS No.: 946312-90-9
M. Wt: 222.204
InChI Key: NWZKAHAYIDTEFQ-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to an isoxazole heterocycle via a propanamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive compounds. Heterocyclic scaffolds like 1,3,4-oxadiazole and isoxazole are frequently explored as bioisosteres for amide and ester functionalities, and are known to contribute to a molecule's ability to engage with biological targets . Compounds with these structural motifs have been investigated across various therapeutic areas, demonstrating potential in early-stage research for a range of applications, including as ligands for G-protein coupled receptors (GPCRs) and for possessing antimicrobial and anti-inflammatory properties . Researchers utilize this compound strictly as a reference standard, a building block for further chemical synthesis, or for in vitro biological screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5(2)7(14)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZKAHAYIDTEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds to form the isoxazole ring . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . The process would also need to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Various substituents can be introduced onto the isoxazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .

Scientific Research Applications

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .

Biological Activity

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC10_{10}H10_{10}N4_{4}O2_{2}
Molecular Weight218.21 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)N)N=C(N)C1=CC=CO1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazole demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and CEM (acute lymphoblastic leukemia). The IC50_{50} values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating potent biological activity .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that related compounds can increase the expression of pro-apoptotic proteins such as p53 and caspase-3 . Additionally, molecular docking studies suggest that these compounds interact with specific protein targets involved in cell growth and survival pathways.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various oxadiazole derivatives on cancer cell lines, it was found that compounds with similar structural features to this compound exhibited IC50_{50} values as low as 0.65 µM against MCF-7 cells. This suggests a strong potential for therapeutic applications in oncology .

Study 2: Selective Inhibition

Another research effort focused on the selectivity of oxadiazole derivatives against human carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives showed nanomolar inhibition against CA IX and CA XII while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide and its structural analogs?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

  • Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PPA) .
  • Amide Coupling : COMU® or DCC/DMAP-mediated coupling of oxadiazole intermediates with propanamide derivatives in DMF or THF, followed by neutralization and purification via solvent extraction (e.g., CH₂Cl₂) and drying (Na₂SO₄) .
  • Key Reagents : LiOH for hydrolysis, H₂SO₄ for neutralization, and triethylamine as a base .

Q. What purification techniques ensure high purity (>95%) for this compound?

  • Liquid-Liquid Extraction : Use of CH₂Cl₂ or ethyl acetate to isolate the product from aqueous layers .
  • Recrystallization : Pet-ether or ethanol/water mixtures are effective for obtaining crystalline solids .
  • Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity .

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